1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

regioisomer comparison fluorine positional effects physicochemical properties

1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7; IUPAC: 2-(3-fluorophenyl)-5-methylpyrazol-3-amine) is a fluorinated phenyl-pyrazole-5-amine building block with molecular formula C10H10FN3 and molecular weight 191.20 g/mol. It belongs to the N-aryl-5-aminopyrazole class, characterized by a pyrazole core bearing a primary amine at the 5-position, a methyl group at the 3-position, and a meta-fluorophenyl substituent at N-1.

Molecular Formula C10H10FN3
Molecular Weight 191.209
CAS No. 105438-45-7
Cat. No. B2358120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS105438-45-7
Molecular FormulaC10H10FN3
Molecular Weight191.209
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=CC(=CC=C2)F
InChIInChI=1S/C10H10FN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3
InChIKeyKXQWVDJDEROCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7): Core Chemical Identity and Procurement Baseline


1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7; IUPAC: 2-(3-fluorophenyl)-5-methylpyrazol-3-amine) is a fluorinated phenyl-pyrazole-5-amine building block with molecular formula C10H10FN3 and molecular weight 191.20 g/mol [1]. It belongs to the N-aryl-5-aminopyrazole class, characterized by a pyrazole core bearing a primary amine at the 5-position, a methyl group at the 3-position, and a meta-fluorophenyl substituent at N-1 . The compound is commercially available as a research intermediate with typical purity specifications of 95–97% from multiple suppliers . Its computed physicochemical profile includes XLogP3 of 2.0, topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This compound serves primarily as a synthetic building block for medicinal chemistry programs targeting kinase inhibitors and anti-inflammatory agents [2].

Why 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Cannot Be Casually Substituted by In-Class Analogs


Within N-aryl-pyrazol-5-amine building blocks, seemingly subtle structural variations produce measurable differences in physicochemical properties that directly impact downstream synthetic utility and biological profile. The meta-fluorine substitution pattern on the N-1 phenyl ring of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine imparts a distinct LogP (XLogP3 = 2.0 [1]) and electronic distribution compared to the para-fluoro isomer (CAS 76606-39-8), which alters reactivity in subsequent coupling reactions. Substituting fluorine with chlorine (CAS 40401-41-0) changes both molecular weight (191.2 → 207.7 Da) and lipophilicity, affecting membrane permeability and target binding when the compound is elaborated into bioactive molecules [2]. The presence of the 3-methyl group distinguishes this scaffold from des-methyl analogs such as 1-(3-fluorophenyl)-1H-pyrazol-5-amine (CAS 1056999-20-2), introducing steric bulk that can modulate kinase selectivity profiles as documented in pyrazole SAR literature [3]. These differences mean that procurement of a generic 'fluorophenyl pyrazole amine' without verifying the specific CAS number risks obtaining a regioisomer or analog with divergent reactivity, solubility, and biological performance.

1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs


Positional Fluorine Isomerism: Meta-Fluoro vs. Para-Fluoro Electronic and Polarity Differences

1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine (meta-fluoro) differs from its para-fluoro positional isomer 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-39-8) in the substitution geometry of the fluorine atom on the N-1 phenyl ring. The meta-fluorine placement alters the electron-withdrawing inductive effect experienced by the pyrazole ring, which influences the basicity of the 5-amine group and reactivity in amide coupling or urea-forming reactions. Computed XLogP3 for the meta-isomer is 2.0 [1]; the para-isomer is expected to have a similar LogP, but the dipole moment differs due to the vector of the C-F bond, affecting chromatographic retention and solubility [2]. The MDL number for the meta-isomer is MFCD06496505, while the para-isomer carries MFCD02720648, enabling unambiguous identification .

regioisomer comparison fluorine positional effects physicochemical properties

Halogen Series: Fluorine vs. Chlorine Analog — Molecular Weight and Lipophilicity Differentiation

The 3-fluorophenyl compound (MW = 191.20 Da) is approximately 16.5 Da lighter than the corresponding 3-chlorophenyl analog 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0; MW = 207.66 Da) . Fluorine is a stronger hydrogen bond acceptor than chlorine, which can enhance binding affinity to certain kinase hinge regions when the scaffold is elaborated [1]. The fluorine atom also serves as a metabolic blocking group with greater oxidative stability compared to the chlorine atom, which is susceptible to CYP450-mediated oxidation [2]. The fluorine substituent contributes minimal additional lipophilicity (ΔLogP ≈ +0.2 vs. H), whereas chlorine adds approximately +0.7 LogP units, making the fluoro analog more attractive when lower lipophilicity is desired to avoid promiscuous binding or solubility deficits [2].

halogen substitution physicochemical properties lead optimization

Unsubstituted Phenyl vs. 3-Fluorophenyl: Impact of Fluorine on Solubility, Potency, and Target Engagement

The 3-fluorophenyl analog (MW = 191.20 Da) carries one fluorine substituent, while the unsubstituted phenyl comparator 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) has MW = 173.21 Da and lacks halogenation [1]. Literature on fluorophenyl pyrazoles demonstrates that meta-fluorine substitution on the phenyl ring can enhance binding affinity to kinase targets: for example, in tri- and tetrasubstituted pyrazole series targeting Src, B-Raf, EGFRs, and VEGFR-2, the presence of a 4-fluorophenyl group contributed to IC50 values in the nanomolar range versus micromolar activities for unsubstituted phenyl analogs [2]. Although this specific compound has not been profiled in head-to-head published kinase assays, the class-level SAR indicates that N-aryl fluorination generally improves target engagement and metabolic stability relative to non-fluorinated congeners [3].

fluorine effect metabolic stability pyrazole SAR

Vendor Purity Tiering: Quantified Quality Control Differentiation Among Suppliers

Commercially available batches of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine exhibit supplier-dependent purity specifications. AKSci and Bidepharm list a minimum purity of 95% , while Leyan specifies 97% purity . Fluorochem (Product F069767) does not explicitly list a purity percentage on the product page but provides GHS hazard classification (H302, H315, H319, H335) with safety data sheet documentation . The 95% vs. 97% purity gap corresponds to a potential 2% difference in active content, which may be significant for stoichiometric synthetic applications or biological assays where impurities can confound activity readouts. Bidepharm additionally offers batch-specific quality analysis reports including NMR, HPLC, and GC data .

purity specification quality control procurement decision

Safety and Handling Profile: Fluorochem GHS Classification vs. Less Hazardous Analogs

According to Fluorochem's safety data sheet, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine carries GHS07 hazard pictogram with signal word 'Warning' and four hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile necessitates personal protective equipment (gloves, eye protection), use in well-ventilated areas, and appropriate waste disposal procedures . Comparative hazard data for close analogs is limited in the public domain; however, the presence of the primary aromatic amine group (a known structural alert) combined with the fluorinated aromatic ring warrants standard laboratory precautions consistent with other halogenated aromatic amines [1].

safety data hazard classification laboratory handling

Documented Synthetic Utility: Published Use as Key Intermediate in Pyrazolopyridine Antagonist Synthesis

1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine has been cited in the primary literature as a reactant or intermediate in synthetic protocols. The Vicentini et al. (1991) paper in Il Farmaco utilized this compound as a starting material for the synthesis of N-alkyl-N'-(4-diazo-5-pyrazolyl)ureas and their conversion into pyrazolo[3,4-d][1,2,3]triazole and pyrazolo[3,4-d]oxazole derivatives [1]. A more recent application (2019) employed this compound as a building block in the identification, design, and synthesis of novel pyrazolopyridine influenza virus nonstructural protein 1 (NS1) antagonists, which potently inhibited influenza A/PR/8/34 replication in MDCK cells [2]. These documented uses provide synthetic precedence and experimental protocols that reduce development risk for new programs adopting this building block.

synthetic building block medicinal chemistry published protocols

1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: Fluorinated Pyrazole Scaffold with Precedented SAR

Medicinal chemistry teams pursuing kinase inhibitors (particularly Src, B-Raf, EGFR, VEGFR-2, or JNK families) can deploy this building block as a core scaffold. The meta-fluorophenyl group contributes binding affinity benefits documented across multiple pyrazole-based kinase inhibitor series, where fluorinated N-aryl pyrazoles achieve IC50 values 10–100-fold lower than non-fluorinated congeners [1]. The 5-amine handle enables direct elaboration to amides, ureas, or sulfonamides for vector-based library synthesis targeting kinase hinge regions.

Anti-Inflammatory Drug Discovery: COX-2 and Cytokine Pathway Modulation

Pyrazole-5-amine derivatives bearing fluorophenyl substituents have demonstrated COX-2 inhibitory and anti-inflammatory activities in vitro, with class-level evidence showing up to 90.40% edema inhibition in carrageenan-induced rat paw edema models [2]. The meta-fluorine substitution pattern may confer selectivity advantages over para-substituted analogs in certain chemotypes, though direct comparative data for this specific compound remain limited.

Fragment-Based Drug Discovery: Low-MW, Fluorine-Containing Building Block with 19F NMR Probe Potential

At MW 191.20 Da with XLogP3 = 2.0 and TPSA = 43.8 Ų [3], this compound falls within fragment-like property space (MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 6). The single fluorine atom provides a 19F NMR spectroscopic handle for fragment-based screening by 19F NMR ligand-observed experiments, enabling detection of weak binding interactions with protein targets. The meta-fluorine position minimizes steric interference with the binding interface while providing the NMR probe.

Antiviral Research: NS1 Antagonist Development with Documented Synthetic Precedence

This compound has been specifically cited as a building block in the synthesis of pyrazolopyridine influenza NS1 antagonists that inhibit viral replication in MDCK cells [4]. Research groups developing next-generation influenza therapeutics can leverage existing synthetic protocols and the established structure-activity relationship framework from this published program to accelerate hit-to-lead optimization.

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